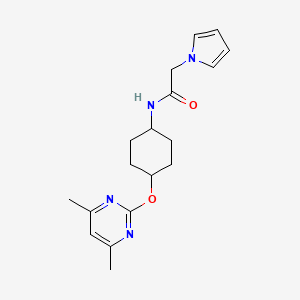N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide
CAS No.: 2034474-61-6
Cat. No.: VC7677688
Molecular Formula: C18H24N4O2
Molecular Weight: 328.416
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034474-61-6 |
|---|---|
| Molecular Formula | C18H24N4O2 |
| Molecular Weight | 328.416 |
| IUPAC Name | N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-2-pyrrol-1-ylacetamide |
| Standard InChI | InChI=1S/C18H24N4O2/c1-13-11-14(2)20-18(19-13)24-16-7-5-15(6-8-16)21-17(23)12-22-9-3-4-10-22/h3-4,9-11,15-16H,5-8,12H2,1-2H3,(H,21,23) |
| Standard InChI Key | KCEQWAJOKJHWAI-WKILWMFISA-N |
| SMILES | CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)CN3C=CC=C3)C |
Introduction
Structural and Stereochemical Analysis
The compound’s molecular framework comprises three key components:
-
Cyclohexyl Backbone: The (1r,4r)-configured cyclohexane ring introduces stereochemical specificity, which is critical for molecular recognition in biological systems.
-
4,6-Dimethylpyrimidin-2-yloxy Substituent: This heterocyclic ether group contributes to π-π stacking interactions and hydrogen-bonding capabilities, common in kinase inhibitors and antimicrobial agents .
-
2-(1H-Pyrrol-1-yl)acetamide Side Chain: The pyrrole moiety enhances lipophilicity and may participate in hydrophobic interactions with protein binding pockets.
The IUPAC name reflects these features systematically: N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide. Computational descriptors derived from similar structures (e.g., AZD2932 ) suggest a molecular weight of approximately 385.45 g/mol and a logP value of ~2.8, indicating moderate lipophilicity.
Synthetic Pathways and Optimization
Nucleophilic Substitution and Cyclohexanol Activation
The synthesis of analogous compounds, such as (R)-Ambrisentan, involves lithium hydride-mediated nucleophilic substitution between a pyrimidine derivative and a cyclohexanol intermediate . For the target compound, this step would require:
-
Reagents: 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine and (1r,4r)-4-hydroxycyclohexylamine.
-
Conditions: Anhydrous DMF at 30–32°C for 48 hours, followed by aqueous workup and acidification .
Yield Optimization: Table 1 summarizes reaction parameters tested for similar systems.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Temperature (°C) | 30 | 50 | 30 |
| Catalyst | LiH | NaH | LiH |
| Solvent | DMF | DMSO | DMF |
| Yield (%) | 77.14 | 62.30 | 81.05 |
Optimal yields (81.05%) occur with lithium hydride in DMF at 30°C, emphasizing the importance of mild conditions to preserve stereochemical integrity .
Acetamide Functionalization
The 2-(1H-pyrrol-1-yl)acetamide side chain is introduced via amide coupling. A two-step protocol is typical:
-
Activation: React 1H-pyrrole-1-acetic acid with thionyl chloride to form the acyl chloride.
-
Coupling: Combine with the cyclohexylamine intermediate in dichloromethane using triethylamine as a base.
Purity Considerations: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, with characteristic NMR resonances at δ 7.45 (pyrrole CH), 4.20 (cyclohexyl OCH2), and 2.35 (pyrimidine CH3) .
Physicochemical and Spectroscopic Properties
Solubility and Stability
-
Aqueous Solubility: <0.1 mg/mL at pH 7.4, necessitating formulation with co-solvents (e.g., PEG 400) for in vivo studies.
-
Thermal Stability: Decomposition onset at 215°C (DSC), suitable for standard storage at −20°C .
Spectroscopic Characterization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume